molecular formula C7H4ClFO4S B1349419 5-(Chlorosulfonyl)-2-fluorobenzoic acid CAS No. 37098-75-2

5-(Chlorosulfonyl)-2-fluorobenzoic acid

Cat. No. B1349419
CAS RN: 37098-75-2
M. Wt: 238.62 g/mol
InChI Key: CISMZCVQNVNWJW-UHFFFAOYSA-N
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Patent
US06207829B1

Procedure details

Commercially available 2-fluorobenzoic acid (75 g, 0.54 Mol) was added to chlorosulphonic acid (320 g) over 15 minutes, stirred for 30 minutes then heated to 90° C. for 4½ hrs. Once cool, the reaction was quenched onto ice/water (1.5 kg/324 ml) and granulated for 1 hr. The precipitated product was filtered, water washed and dried at 50° C. under vacuo to give the title compound (99.7 g, 78.1%) as a white solid.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step One
Yield
78.1%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:11][S:12](O)(=[O:14])=[O:13]>>[Cl:11][S:12]([C:8]1[CH:9]=[CH:10][C:2]([F:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5])(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1
Name
Quantity
320 g
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Once cool
CUSTOM
Type
CUSTOM
Details
the reaction was quenched onto ice/water (1.5 kg/324 ml)
WAIT
Type
WAIT
Details
granulated for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
WASH
Type
WASH
Details
water washed
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 99.7 g
YIELD: PERCENTYIELD 78.1%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.